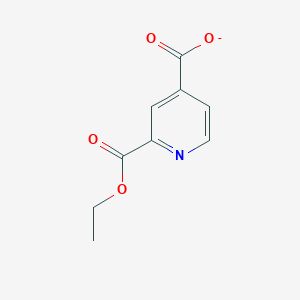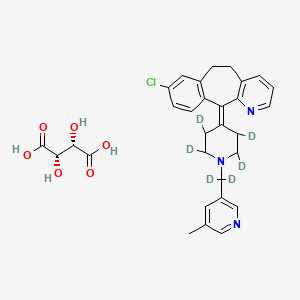
Rupatadine-d6 (D-tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rupatadine-d6 (D-tartrate) is a deuterated form of Rupatadine, a potent, orally active, and long-lasting dual antagonist of platelet-activating factor (PAF) and histamine H1 receptors. This compound is primarily used for research purposes, particularly in the study of allergic rhinitis and urticaria .
准备方法
The synthesis of Rupatadine-d6 (D-tartrate) involves the deuteration of Rupatadine. One common method for preparing Rupatadine involves the phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction is carried out at temperatures up to 50°C. Rupatadine is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid . Industrial production methods for Rupatadine-d6 (D-tartrate) would follow similar synthetic routes, with additional steps for deuteration.
化学反应分析
Rupatadine-d6 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Rupatadine-d6 (D-tartrate) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Biology: Investigated for its effects on histamine and PAF receptors in various biological models.
Medicine: Studied for its potential use in treating allergic rhinitis and urticaria.
作用机制
Rupatadine-d6 (D-tartrate) exerts its effects by blocking both histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances, which act on H1 receptors to produce symptoms like nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor contributes to vascular leakage, exacerbating these symptoms. By blocking these receptors, Rupatadine-d6 (D-tartrate) prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
相似化合物的比较
Rupatadine-d6 (D-tartrate) is unique due to its dual antagonistic action on both histamine H1 and platelet-activating factor receptors. Similar compounds include:
Desloratadine: Another antihistamine that is used as a precursor in the synthesis of Rupatadine.
Loratadine: A non-sedating antihistamine with similar H1 receptor antagonistic properties.
Cetirizine: Another second-generation antihistamine with peripheral H1 receptor activity.
Fexofenadine: A non-sedating antihistamine with selective peripheral H1 receptor antagonistic properties.
Rupatadine-d6 (D-tartrate) stands out due to its additional platelet-activating factor antagonistic effects, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C30H32ClN3O6 |
|---|---|
分子量 |
572.1 g/mol |
IUPAC 名称 |
13-chloro-2-[2,3,5,6-tetradeuterio-1-[dideuterio-(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H26ClN3.C4H6O6/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-1(3(7)8)2(6)4(9)10/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i8D,9D,11D,12D,17D2; |
InChI 键 |
BFHOPIMNVCVOMY-CACNEWFOSA-N |
手性 SMILES |
[2H]C1C(N(C(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])C([2H])([2H])C5=CN=CC(=C5)C)[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


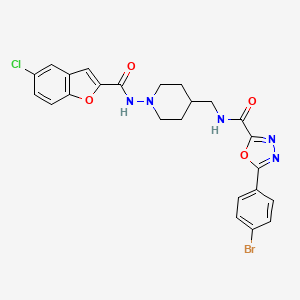
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)

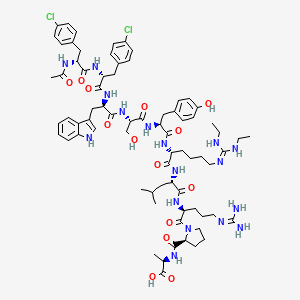

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)
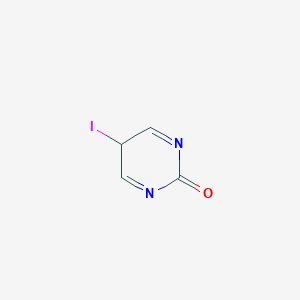
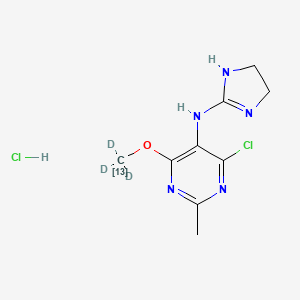
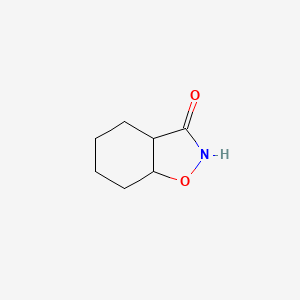
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

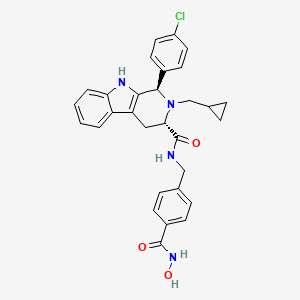
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
